7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione
Description
7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione is a synthetic xanthine derivative with a purine-2,6-dione core. Key structural features include:
- Position 7: A 2-chlorobenzyl group [(2-chlorophenyl)methyl], providing steric bulk and electron-withdrawing effects due to the chlorine atom.
- Position 3: A methyl group, typical in xanthine derivatives to modulate metabolic stability.
The molecular formula is inferred as C₂₁H₁₆ClN₄O₃S, with a molecular weight of approximately 449.9 g/mol. The compound’s design suggests optimization for target binding and pharmacokinetic properties, balancing lipophilicity (via aromatic and alkyl groups) and polarity (via the ketone and dione functionalities) .
Properties
Molecular Formula |
C21H17ClN4O3S |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C21H17ClN4O3S/c1-25-18-17(19(28)24-20(25)29)26(11-14-9-5-6-10-15(14)22)21(23-18)30-12-16(27)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,24,28,29) |
InChI Key |
SYHKTLVHUYOHOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-chlorobenzyl)-3-methyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of reactions starting from simple precursors such as urea and cyanoacetic acid.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride.
Attachment of the Methyl Group: The methyl group can be added through alkylation reactions using methyl iodide or similar reagents.
Addition of the Phenylethylthio Group: The phenylethylthio group can be introduced through a thiolation reaction using 2-oxo-2-phenylethyl thiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-chlorobenzyl)-3-methyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(2-chlorobenzyl)-3-methyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-chlorobenzyl)-3-methyl-8-[(2-oxo-2-phenylethyl)thio]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues at Position 7 and 8
Substituent Effects on Properties
- In contrast, the ethoxyethyl group in SMR000013545 (Position 7) is electron-donating, increasing solubility but reducing metabolic stability .
- Thioether vs. Ether Linkages: The phenacylsulfanyl group (target) and phenoxy group (TRPC inhibitor) differ in electronic and steric profiles. Thioethers (C-S-C) are more lipophilic and less polar than ethers (C-O-C), affecting membrane permeability and target engagement .
- Biological Implications: The TRPC4/5 inhibitor’s phenoxy group (Position 8) likely engages in π-stacking with aromatic residues in ion channels, whereas the target’s phenacylsulfanyl may form hydrogen bonds via its ketone . Chloroethylsulfanyl () could act as a leaving group, enabling covalent binding—a mechanism absent in the target compound .
Solubility and Reactivity
Phenacylsulfanyl vs. Mercapto Groups :
LogP Predictions :
Pharmacological Potential
- TRPC Channel Modulation : The TRPC4/5 inhibitor () demonstrates how purine-2,6-diones can target ion channels, implying the target may have similar utility .
- Anti-Inflammatory or Bronchodilatory Effects : Etophylline () highlights the xanthine core’s relevance in respiratory therapies, though substituent differences may shift the target’s activity .
Biological Activity
Overview of Purine Derivatives
Purines are a class of compounds that play crucial roles in various biological processes. They are fundamental components of nucleic acids (DNA and RNA) and are involved in energy transfer (ATP), signaling pathways (cAMP), and enzymatic reactions. The structural diversity of purines allows for a wide range of biological activities, making them important in pharmacology and medicinal chemistry.
Chemical Structure
The compound , “7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione,” features several functional groups that may influence its biological activity:
- Chlorophenyl group : This moiety can enhance lipophilicity and potentially improve membrane permeability.
- Methyl groups : These can affect the electronic properties and steric hindrance of the molecule.
- Phenacylsulfanyl group : The presence of sulfur can contribute to the reactivity and interaction with biological targets.
Anticancer Activity
Research has shown that certain purine derivatives exhibit anticancer properties. For instance, modifications to the purine structure can enhance their ability to inhibit cell proliferation or induce apoptosis in cancer cells. Compounds similar to the one have been studied for their effects on various cancer cell lines.
Antiviral Activity
Purine derivatives are also known for their antiviral properties. They can act as inhibitors of viral enzymes or interfere with viral replication. For example, some purine analogs have been developed as treatments for viral infections like HIV and hepatitis.
Enzyme Inhibition
Many purine derivatives function as enzyme inhibitors. They can inhibit kinases or other enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, which is a mechanism exploited in drug development.
Case Studies
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated a series of purine derivatives for their anticancer activity against various human cancer cell lines. The study found that certain modifications significantly increased cytotoxicity compared to standard treatments.
-
Antiviral Screening :
- Research conducted by Virology Journal assessed the antiviral activity of several purine analogs against influenza virus. Results indicated that specific structural modifications enhanced efficacy against viral replication.
-
Enzyme Inhibition Assays :
- A study published in Bioorganic & Medicinal Chemistry Letters investigated the inhibitory effects of modified purines on specific kinases involved in cancer progression. The findings suggested that these compounds could serve as potential therapeutic agents by targeting key signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
